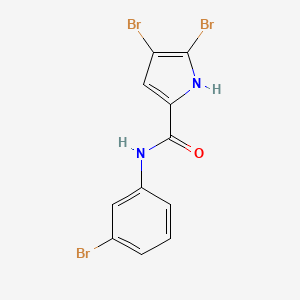
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of bromine atoms and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Bromination of Pyrrole: The pyrrole ring is brominated at the 4 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amidation Reaction: The brominated pyrrole is then reacted with 3-bromoaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the pyrrole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4,5-Dichloro-N-(3-chlorophenyl)-1H-pyrrole-2-carboxamide
- 4,5-Difluoro-N-(3-fluorophenyl)-1H-pyrrole-2-carboxamide
- 4,5-Diiodo-N-(3-iodophenyl)-1H-pyrrole-2-carboxamide
Uniqueness
4,5-Dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide is unique due to the presence of multiple bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs. The bromine atoms can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
50371-36-3 |
|---|---|
分子式 |
C11H7Br3N2O |
分子量 |
422.90 g/mol |
IUPAC名 |
4,5-dibromo-N-(3-bromophenyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H7Br3N2O/c12-6-2-1-3-7(4-6)15-11(17)9-5-8(13)10(14)16-9/h1-5,16H,(H,15,17) |
InChIキー |
ZPMBDOPDDOAQLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=C(N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
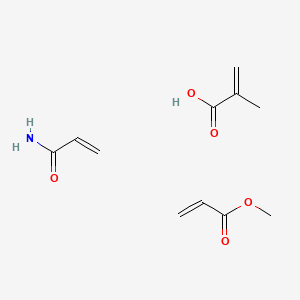

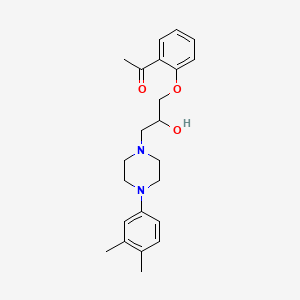


![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
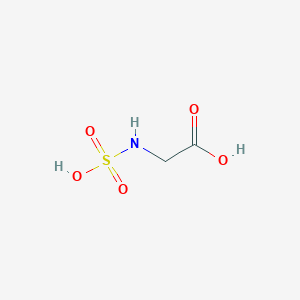



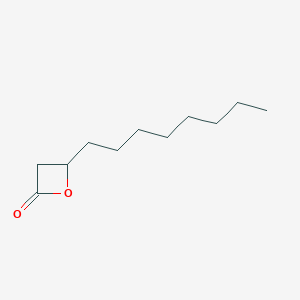
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)

